HMN-176 is classified within the broader category of small organic compounds used in cancer treatment. It is specifically recognized for its role in circumventing drug resistance mechanisms that often limit the effectiveness of conventional chemotherapeutic agents. The compound is synthesized from HMN-214, which itself is designed to enhance bioavailability and therapeutic impact when converted into HMN-176 in vivo .
The synthesis of HMN-176 involves several steps typical for stilbene derivatives. While detailed synthetic pathways are not extensively documented, the general approach includes:
Techniques such as thin-layer chromatography and various spectroscopic methods (including FTIR and NMR) are typically utilized to verify the completion and purity of the synthesis .
The molecular structure of HMN-176 can be depicted as follows:
The structure features a stilbazole core with a methoxybenzene sulfonyl group attached, which is crucial for its biological activity. The presence of these functional groups contributes to its ability to interact with cellular targets involved in drug resistance mechanisms .
HMN-176 participates in several chemical reactions that are critical for its antitumor activity:
These reactions highlight HMN-176's dual mechanism of action—acting both as a cytotoxic agent and as an inhibitor of drug resistance pathways.
The mechanism by which HMN-176 exerts its effects involves several key processes:
HMN-176 exhibits several notable physical and chemical properties:
These properties are essential for optimizing its use in laboratory settings and potential clinical applications .
HMN-176 has significant applications primarily within oncology:
HMN-176 emerged from systematic efforts to develop novel antimitotic agents with improved efficacy against drug-resistant cancers. Discovered in the late 1990s, it was identified as the active metabolite of the prodrug HMN-214, a synthetic stilbene derivative created by Nippon Shinyaku Co. Ltd. (Kyoto, Japan). Early preclinical studies demonstrated potent cytotoxicity against a broad spectrum of human tumor cell lines, including breast, ovarian, and non-small-cell lung cancer models [1] [5]. This prompted extensive investigation into its mechanisms, distinguishing it from conventional tubulin-targeting agents like taxanes or vinca alkaloids.
Phase I clinical trials of HMN-214 (which converts to HMN-176 in vivo) began in the mid-2000s, establishing pharmacokinetic parameters and maximum tolerated doses in patients with advanced solid tumors [2]. The compound’s ability to inhibit mitosis without disrupting tubulin polymerization marked it as a mechanistically unique candidate [3] [5]. Key milestones include:
Table 1: Key Preclinical Milestones in HMN-176 Development
| Year | Discovery | Significance |
|---|---|---|
| 2003 | Identification as active metabolite of HMN-214 | Clarified prodrug activation pathway [4] |
| 2003 | MDR1 downregulation via NF-Y inhibition | Demonstrated ability to reverse multidrug resistance [4] [7] |
| 2005 | Broad antitumor activity in human tumor colony-forming assays | Validated efficacy across solid tumors at pharmacologically relevant concentrations [1] [5] |
| 2009 | Centrosome-mediated microtubule inhibition mechanism | Elucidated novel antimitotic target distinct from tubulin polymerization [3] |
HMN-176, chemically designated as (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole} 1-oxide, belongs to the stilbene derivative class. Its structure comprises:
HMN-214 serves as an orally bioavailable prodrug of HMN-176. Structurally, HMN-214 incorporates an N-acetyl group masking the sulfonamide function, which is hydrolytically cleaved in vivo to release HMN-176. This design enhances absorption while minimizing first-pass metabolism [2] [4].
Table 2: Structural and Functional Comparison of HMN-214 and HMN-176
| Property | HMN-214 (Prodrug) | HMN-176 (Active Metabolite) |
|---|---|---|
| Chemical Name | (E)-4-{2-[2-(N-acetyl-N-[4-methoxybenzenesulfonyl]amino)stilbazole]}1-oxide | (E)-4-{[2-N-[4-methoxybenzenesulfonyl]amino]stilbazole}1-oxide |
| Molecular Weight | 424.48 g/mol | 382.43 g/mol [9] |
| Key Modifications | Acetyl group on sulfonamide nitrogen | Deacetylated sulfonamide |
| Primary Role | Oral delivery; metabolic activation | Direct inhibition of centrosome function and PLK1 spatial distribution [3] [6] |
The biological activity of HMN-176 stems from its unique effects on mitotic regulators:
Table 3: Spectrum of Anticancer Activity of HMN-176 in Human Tumor Specimens
| Tumor Type | Concentration Tested | Response Rate (%) | Significance |
|---|---|---|---|
| Breast Cancer | 1.0 μg/ml | 75% (6/8 specimens) | High activity in aggressive subtypes [1] [5] |
| Non-Small-Cell Lung | 10.0 μg/ml | 67% (4/6 specimens) | Activity in chemotherapy-resistant tumors |
| Ovarian Cancer | 10.0 μg/ml | 57% (4/7 specimens) | Low cross-resistance with cisplatin/etoposide [1] |
| Overall Assessable | 10.0 μg/ml | 71% (25/35 specimens) | Concentration-dependent efficacy [5] |
These structural and mechanistic attributes position HMN-176 as a distinctive antimitotic agent with multifaceted therapeutic potential, warranting continued clinical evaluation in defined cancer types [2] [6].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0